molecular formula C19H12N4O3S B3664070 1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFANYL]PHENYL}METHANONE

1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFANYL]PHENYL}METHANONE

Cat. No.: B3664070
M. Wt: 376.4 g/mol
InChI Key: UAKZPDPNWUDSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,3-Benzotriazol-1-yl{2-[(4-nitrophenyl)sulfanyl]phenyl}methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a benzotriazole ring fused with a phenyl group and a nitrophenyl sulfanyl moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1H-1,2,3-Benzotriazol-1-yl{2-[(4-nitrophenyl)sulfanyl]phenyl}methanone typically involves multiple steps, starting with the preparation of benzotriazole derivatives. One common method involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid to form benzotriazole . . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-1,2,3-Benzotriazol-1-yl{2-[(4-nitrophenyl)sulfanyl]phenyl}methanone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1H-1,2,3-Benzotriazol-1-yl{2-[(4-nitrophenyl)sulfanyl]phenyl}methanone can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its combination of the benzotriazole ring with the nitrophenyl sulfanyl group, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

benzotriazol-1-yl-[2-(4-nitrophenyl)sulfanylphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3S/c24-19(22-17-7-3-2-6-16(17)20-21-22)15-5-1-4-8-18(15)27-14-11-9-13(10-12-14)23(25)26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKZPDPNWUDSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFANYL]PHENYL}METHANONE
Reactant of Route 2
Reactant of Route 2
1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFANYL]PHENYL}METHANONE
Reactant of Route 3
Reactant of Route 3
1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFANYL]PHENYL}METHANONE
Reactant of Route 4
Reactant of Route 4
1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFANYL]PHENYL}METHANONE
Reactant of Route 5
1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFANYL]PHENYL}METHANONE
Reactant of Route 6
1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFANYL]PHENYL}METHANONE

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